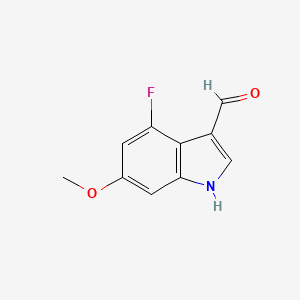

4-Fluoro-6-methoxy-indole-3-carboxyaldehyde

説明

特性

IUPAC Name |

4-fluoro-6-methoxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-7-2-8(11)10-6(5-13)4-12-9(10)3-7/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVGAGBCQCDFAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)F)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Vilsmeier-Haack Formylation of Methoxy- and Fluoro-substituted Anilines

A prominent method for synthesizing indole-3-carboxyaldehydes involves the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent generated from phosphorus oxychloride and dimethylformamide (DMF). This reagent facilitates selective formylation at the 3-position of the indole ring.

Preparation of Vilsmeier Reagent:

Phosphorus oxychloride is slowly added to anhydrous DMF at 0–5 °C with stirring for 30–40 minutes to form the electrophilic Vilsmeier reagent.Formylation Reaction:

A 2-methylaniline derivative bearing substituents such as fluorine and methoxy groups (e.g., 2-fluoro-6-methylaniline or 2-methoxy-6-methylaniline) is dissolved in anhydrous DMF. The Vilsmeier reagent is added dropwise at 0–5 °C. After addition, the mixture is stirred at room temperature for 1–2 hours, then heated under reflux at 80–90 °C for 5–8 hours.Work-up:

The reaction mixture is cooled, and saturated sodium carbonate solution is added to adjust the pH to 8–9, precipitating the indole-3-carboxyaldehyde product. The solid is filtered, dried, and recrystallized to yield the pure compound.

| Parameter | Value/Condition |

|---|---|

| Solvent | Anhydrous DMF |

| Vilsmeier reagent formation temp | 0–5 °C |

| Formylation reaction temp | Room temp then reflux 80–90 °C |

| Molar ratio (aniline:Vilsmeier) | 1:10–1:40 |

| pH adjustment | 8–9 (using saturated Na2CO3) |

This method is versatile for various substituted anilines, including those with fluoro and methoxy groups, allowing the synthesis of this compound by selecting the appropriate starting aniline.

Synthesis of Methoxy-Activated Indoles

Methoxy groups on the benzene ring increase the electron density and reactivity of the indole nucleus, facilitating electrophilic substitution reactions such as formylation. The synthesis of methoxy-substituted indoles, including 4,6-dimethoxyindoles, has been achieved by several classical methods:

Fischer Indole Synthesis:

Reaction of hydrazines with ketones or aldehydes under acidic conditions or microwave irradiation yields methoxy-substituted indoles. For example, phenylhydrazine and pyruvic acid under ZnCl2 and PCl5 catalysis with microwave heating afford 4,6-dimethoxyindole in good yields.Bischler-Möhlau and Modified Bischler Indole Synthesis:

Cyclization of amino ketones derived from methoxy-substituted anilines and phenacyl bromides or halogenated ketones, often under acidic or basic conditions, produces substituted indoles with methoxy groups at desired positions.Reduction of Methoxy-Substituted Isatins:

Methoxy-substituted isatins can be reduced with lithium aluminum hydride to yield methoxyindoles.

These methods provide the methoxy-substituted indole core, which can then be further functionalized at the 3-position by formylation and at the 4-position by halogenation.

Halogenation to Introduce Fluorine at the 4-Position

Selective fluorination at the 4-position of the indole ring can be challenging due to the reactivity of the indole nucleus. However, starting from appropriately fluorinated anilines (e.g., 4-fluoro-2-methylaniline or 2-fluoro-6-methylaniline) ensures the fluorine is already installed before cyclization and formylation steps.

Alternatively, electrophilic fluorination reagents can be used post-indole formation, but regioselectivity and yield depend heavily on the substitution pattern and reaction conditions.

Summary of Preparation Route for this compound

| Step | Starting Material | Key Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 2-Fluoro-6-methylaniline | Vilsmeier reagent (POCl3 + DMF) | This compound | Formylation at C3 position |

| 2 | 3,5-Dimethoxyaniline (for methoxy indole synthesis) | Fischer indole synthesis (phenylhydrazine, pyruvic acid, ZnCl2, PCl5, microwave) | 4,6-Dimethoxyindole | Methoxy groups installed at C4 and C6 |

| 3 | Methoxy-substituted isatin | LiAlH4 reduction | Methoxy-substituted indole | Alternative methoxy indole synthesis |

| 4 | Amino ketones from methoxyaniline and phenacyl bromides | Bischler rearrangement | 2- or 3-substituted methoxyindoles | Cyclization step |

Research Findings and Analysis

- The Vilsmeier-Haack formylation is highly effective for introducing the aldehyde group at the 3-position of indoles bearing electron-donating methoxy groups and halogens such as fluorine.

- Methoxy groups at the 6-position enhance the electron density of the indole ring, facilitating electrophilic substitution and improving yields of formylated products.

- Starting from fluorinated anilines ensures regioselective incorporation of fluorine at the 4-position without the need for challenging post-synthetic fluorination.

- The choice of solvent (anhydrous DMF), temperature control during reagent preparation, and molar ratios are critical for high yield and purity.

- Classical methods like Fischer and Bischler syntheses remain relevant and adaptable for methoxy-substituted indoles, with modifications such as microwave irradiation improving efficiency.

化学反応の分析

Types of Reactions

4-Fluoro-6-methoxy-indole-3-carboxyaldehyde can undergo various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: 4-Fluoro-6-methoxy-indole-3-carboxylic acid.

Reduction: 4-Fluoro-6-methoxy-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

科学的研究の応用

Anticancer Applications

Inhibitors of Cancer Targets

4-Fluoro-6-methoxy-indole-3-carboxyaldehyde has been investigated as a reactant in the synthesis of inhibitors targeting tryptophan dioxygenase, which is implicated in cancer metabolism. These inhibitors are potential anticancer immunomodulators that can alter tumor microenvironments and enhance immune responses against tumors .

Structure-Activity Relationship Studies

Research has demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, studies on indole derivatives have shown that modifications at specific positions can enhance their activity against K-Ras mutant tumor cells . The structure-activity relationship (SAR) of these compounds is crucial for optimizing their efficacy and selectivity.

Antimicrobial Activity

Broad-Spectrum Antimicrobials

The compound has shown potential as a precursor for synthesizing antibacterial agents. Its derivatives have been evaluated against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Notably, certain derivatives demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) indicating effectiveness against Gram-positive bacteria .

Mechanism of Action

The antimicrobial properties are often attributed to the ability of indole derivatives to disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways. This mechanism is crucial for developing new antibiotics in response to rising antibiotic resistance .

Neuroactive Probes

Fluorescent Probes for Brain Imaging

this compound can also serve as a reactant in the preparation of fluorescent neuroactive probes. These probes are essential for studying neuronal activity and brain function through imaging techniques . The ability to visualize and track neuronal pathways can provide insights into neurodegenerative diseases and mental health disorders.

Synthesis of Bioactive Molecules

Building Block for Complex Structures

The compound acts as a building block in the synthesis of various biologically active molecules, including imidazopyridines and imidazobenzothiazoles. These classes of compounds have been associated with diverse biological activities, including anti-inflammatory and antitumor effects .

Case Studies in Drug Development

Several studies have highlighted the successful application of this compound in synthesizing new drug candidates. For instance, the development of novel indole-based antiandrogens illustrates its utility in creating targeted therapies for hormone-related cancers .

Summary Table of Applications

| Application | Description |

|---|---|

| Anticancer Research | Inhibitors targeting tryptophan dioxygenase; SAR studies on derivatives |

| Antimicrobial Activity | Synthesis of antibacterial agents; effective against MRSA |

| Neuroactive Probes | Fluorescent probes for brain imaging |

| Synthesis of Bioactive Molecules | Building blocks for imidazopyridines and other biologically active compounds |

作用機序

The mechanism of action of 4-Fluoro-6-methoxy-indole-3-carboxyaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluorine and methoxy groups can influence its binding affinity and selectivity towards these targets .

類似化合物との比較

Structural Analogues

Key structural analogues include:

- 4-Methoxyindole-3-carboxaldehyde : Lacks the 4-fluoro substituent but shares the 3-carboxyaldehyde and 4-methoxy groups.

- Indole-3-carboxaldehyde : The parent compound without fluorine or methoxy substitutions.

- 5-Fluoro-1H-indole-2-carboxamide derivatives : Highlight the impact of fluorine position and functional group variations on bioactivity .

Physicochemical Properties

The table below summarizes available data for comparison:

Key Observations :

- Fluorine Position: Fluorine at position 4 (vs.

- Methoxy Group: The 6-methoxy substituent in the target compound likely enhances solubility compared to non-methoxylated analogues like indole-3-carboxaldehyde .

- Melting Points : Methoxy and fluorine substitutions reduce melting points relative to the parent compound (e.g., 4-methoxyindole-3-carboxaldehyde: 140–146°C vs. indole-3-carboxaldehyde: 193–198°C) .

生物活性

4-Fluoro-6-methoxy-indole-3-carboxyaldehyde is a compound belonging to the indole family, characterized by its unique structural features that include a fluorine atom at the 4-position, a methoxy group at the 6-position, and an aldehyde group at the 3-position. These modifications not only influence its chemical properties but also its biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The presence of both the fluorine and methoxy groups in this compound enhances its reactivity and potential interactions with biological targets. The fluorine atom is known for its electron-withdrawing properties, which can affect the compound's binding affinity to various enzymes and receptors, while the methoxy group can influence solubility and permeability.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

- Anticancer Activity : The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7. Studies have shown that it can induce apoptosis and cell cycle arrest in these cancer cells, demonstrating selectivity over non-cancerous cells .

Case Study: Anticancer Mechanism

In a study evaluating the effects of indole derivatives on cancer cells, this compound was shown to trigger apoptosis through the activation of caspases and the release of cytochrome c from mitochondria. This was associated with a decrease in mitochondrial membrane potential and activation of the DNA damage response system .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Fluorine | Methoxy | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|---|

| This compound | Yes | Yes | High | Moderate |

| Indole-3-carboxyaldehyde | No | No | Low | Low |

| 4-Fluoro-indole-3-carboxyaldehyde | Yes | No | Moderate | Low |

| 6-Methoxy-indole-3-carboxyaldehyde | No | Yes | Low | Moderate |

This table highlights how the combination of fluorine and methoxy groups in this compound contributes to its enhanced biological activities compared to other indole derivatives.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound may inhibit certain enzymes involved in cell proliferation or induce stress responses in cancer cells. Further research is needed to elucidate the precise pathways involved.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 4-fluoro-6-methoxy-indole-3-carboxyaldehyde with high purity?

- Methodological Answer : Optimize the formylation step at the indole C-3 position using Vilsmeier-Haack conditions (POCl₃/DMF) under anhydrous conditions . Monitor fluorination and methoxy group introduction via TLC or HPLC to avoid side products. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity (>98%) using HPLC with UV detection at 254 nm .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Perform accelerated stability studies by storing the compound at -20°C (dry, argon atmosphere) and room temperature (25°C, 60% RH). Assess degradation via ¹H-NMR (monitor aldehyde proton at δ 9.8–10.2 ppm) and LC-MS over 30 days. Data from indole-3-carboxaldehyde analogs suggest aldehyde oxidation and methoxy group demethylation are primary degradation pathways .

Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C-NMR : Identify characteristic signals (e.g., aldehyde C=O at ~190 ppm, fluorine coupling in aromatic protons) .

- FT-IR : Confirm aldehyde (C=O stretch ~1680 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹) .

- High-resolution MS : Verify molecular ion [M+H]⁺ (calculated for C₁₀H₇FNO₂: 192.0463) .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Employ density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. For example, the aldehyde group and C-5 position (fluorine para) show high reactivity in Suzuki-Miyaura couplings. Validate predictions experimentally using Pd(PPh₃)₄ catalyst and arylboronic acids in THF/Na₂CO₃ .

Q. What strategies resolve contradictions in reported biological activity data for indole-3-carboxyaldehyde derivatives?

- Methodological Answer : Standardize assay conditions:

- Cell-based assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize to solvent controls (DMSO ≤0.1%).

- Dose-response curves : Compare EC₅₀ values across studies; discrepancies may arise from impurity-driven off-target effects .

- Meta-analysis : Pool data from peer-reviewed sources (avoiding commercial databases) to identify structure-activity trends .

Q. How can researchers design derivatives to enhance the compound’s bioavailability while retaining its core pharmacophore?

- Methodological Answer :

- Prodrug approach : Esterify the aldehyde to reduce electrophilicity (e.g., acetal formation) .

- LogP optimization : Introduce polar groups (e.g., -OH at C-5) to lower LogP from ~2.1 (parent compound) to <1.5, improving aqueous solubility .

- In vitro assays : Test permeability using Caco-2 monolayers and metabolic stability in liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。